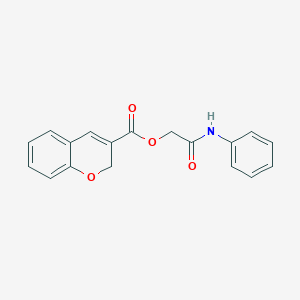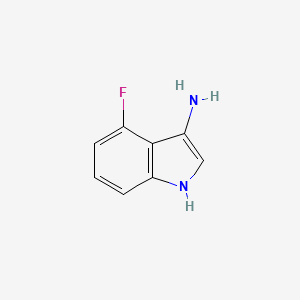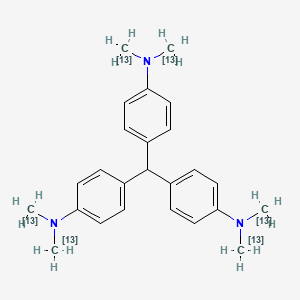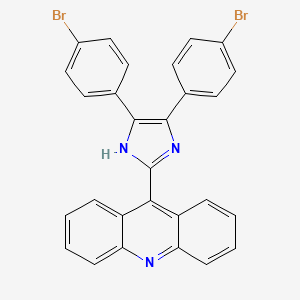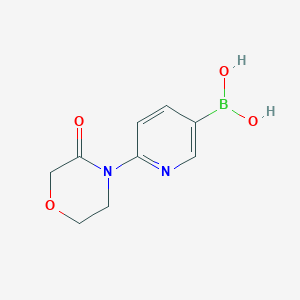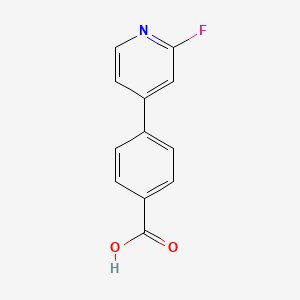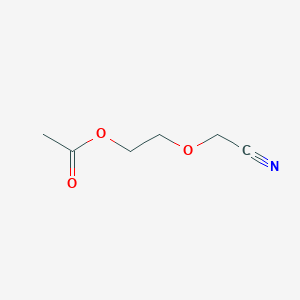
2-(Cyanomethoxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyanomethoxy)ethyl acetate is an organic compound that contains both an ester and a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethoxy)ethyl acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate alcohol under acidic conditions to form the desired ester. Another method includes the use of phase transfer catalysts to facilitate the reaction between sodium cyanoacetate and ethyl bromide in an aqueous-organic two-phase system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
化学反应分析
Types of Reactions
2-(Cyanomethoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ester and nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester or nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
2-(Cyanomethoxy)ethyl acetate has several applications in scientific research:
作用机制
The mechanism of action of 2-(Cyanomethoxy)ethyl acetate involves its interaction with various molecular targets and pathways. The ester and nitrile groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Methyl cyanoacetate: Another similar compound with a methyl ester group instead of an ethyl ester group.
Cyanoacetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Uniqueness
2-(Cyanomethoxy)ethyl acetate is unique due to the presence of both ester and nitrile functional groups, which provide a wide range of reactivity and potential applications. The methoxy group also adds to its versatility, making it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
107886-27-1 |
|---|---|
分子式 |
C6H9NO3 |
分子量 |
143.14 g/mol |
IUPAC 名称 |
2-(cyanomethoxy)ethyl acetate |
InChI |
InChI=1S/C6H9NO3/c1-6(8)10-5-4-9-3-2-7/h3-5H2,1H3 |
InChI 键 |
KJYVHRXDOANBFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


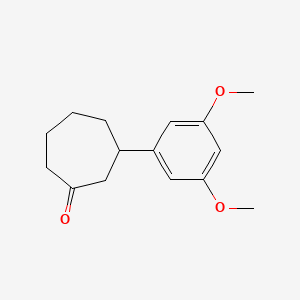
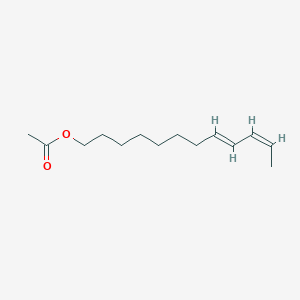
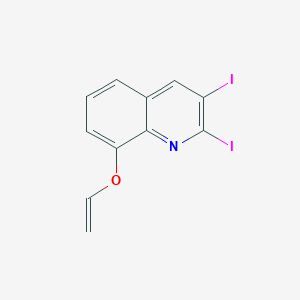
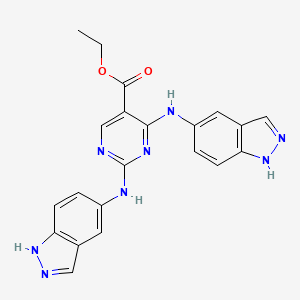
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)

